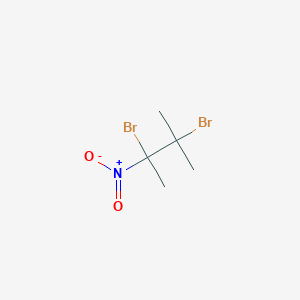
2,3-Dibromo-2-methyl-3-nitrobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-2-methyl-3-nitrobutane is an organic compound with the molecular formula C₅H₉Br₂NO₂ It is a derivative of butane, where two bromine atoms and one nitro group are substituted at the second and third positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-methyl-3-nitrobutane can be achieved through the bromination of 2-methyl-3-nitrobutane. The reaction typically involves the addition of bromine (Br₂) to the double bond of 2-methyl-3-nitrobutane under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The bromine addition is a rapid process, and the progress can be monitored by the disappearance of the red color of bromine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-2-methyl-3-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Elimination: Sodium amide (NaNH₂) in liquid ammonia.
Major Products:
Substitution: 2-methyl-3-nitrobutanol.
Reduction: 2,3-dibromo-2-methylbutanamine.
Elimination: 2-methyl-3-nitrobutene.
Applications De Recherche Scientifique
2,3-Dibromo-2-methyl-3-nitrobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and bromine substituents.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-2-methyl-3-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and reduction mechanisms .
Comparaison Avec Des Composés Similaires
2,3-Dibromo-2-methylbutane: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dibromo-3-nitrobutane: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2,3-Dibromo-2-methyl-3-nitrobutane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
62545-01-1 |
|---|---|
Formule moléculaire |
C5H9Br2NO2 |
Poids moléculaire |
274.94 g/mol |
Nom IUPAC |
2,3-dibromo-2-methyl-3-nitrobutane |
InChI |
InChI=1S/C5H9Br2NO2/c1-4(2,6)5(3,7)8(9)10/h1-3H3 |
Clé InChI |
HCAZQYFFVUPBRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)([N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















